N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide
Description
The compound N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide features an acetamide core with two distinct substituents:
- N-(2-ethyl-6-methylphenyl): A bulky aromatic group providing steric hindrance and lipophilicity.
- N-(1-methoxypropan-2-yl): A methoxy-substituted alkyl chain enhancing solubility and metabolic stability.
- 2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl: A benzodiazole heterocycle with a methoxymethyl group, contributing to π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-6-19-11-9-10-17(2)24(19)27(18(3)15-29-4)23(28)14-26-21-13-8-7-12-20(21)25-22(26)16-30-5/h7-13,18H,6,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCOCNPLRKKFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula: C₁₅H₁₈N₂O₃
- Molecular Weight: 278.31 g/mol
- CAS Number: 118604-70-9
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives could inhibit the proliferation of human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis induction .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that similar benzodiazole derivatives have exhibited activity against a range of pathogens, including bacteria and fungi.
Research Findings:
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, indicating that modifications in the benzodiazole structure can enhance antimicrobial potency .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development. Preliminary studies suggest that this compound may possess anti-inflammatory effects.
Mechanism:
The compound appears to inhibit pro-inflammatory cytokines and mediators, potentially through the modulation of NF-kB signaling pathways. This suggests a promising avenue for further investigation into its use for inflammatory diseases .
Research Data Table
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step amide bond formation, differing from copper-catalyzed cycloadditions () or benzoylation ().
- Adamantyl derivatives () require specialized reagents (e.g., adamantylacetyl-imidazole), highlighting the target’s simpler methoxyalkyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
